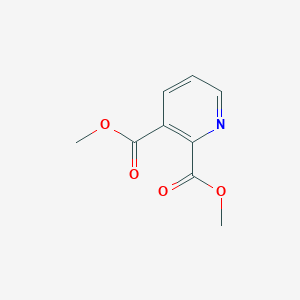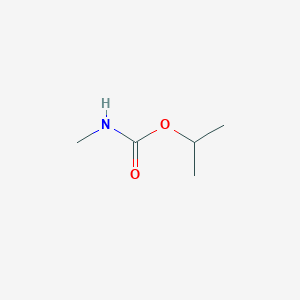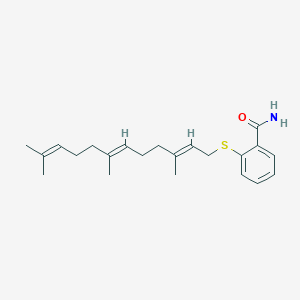
Farnesyl Thiosalicylic Acid Amide
Vue d'ensemble
Description
Activation of TRPA1 by Farnesyl Thiosalicylic Acid
Farnesyl thiosalicylic acid (FTS) has been identified as a potent and selective activator of the TRPA1 channel, which is known to be a mediator of pain. The study conducted on this compound revealed that FTS, along with other lipid compounds and marketed drugs, can activate TRPA1 with a potentially novel mechanism of action that differs from other known activators. This discovery suggests that FTS could be instrumental in pain management research, particularly because of its unique interaction with the TRPA1 channel .
Farnesyl Thiosalicylic Acid Chemosensitizes Human Melanoma In Vivo
In the context of malignant melanoma, which is notoriously resistant to chemotherapy, FTS has shown promise as a chemosensitizer. The study demonstrated that FTS can effectively inhibit the growth of human melanoma xenografts in mice. By dislodging oncogenic Ras proteins from the cell membrane, FTS impedes cell transformation and tumor growth. Moreover, when combined with dacarbazine, a commonly used chemotherapeutic agent, FTS significantly enhanced the treatment's efficacy. The research also highlighted that FTS, both as a single agent and in combination with dacarbazine, exhibited an acceptable toxicity profile, making it a potential candidate for melanoma treatment regimens .
Synthesis Analysis
Applications De Recherche Scientifique
Farnesyl Transferase Inhibitors and Anticancer Activity
Farnesyl transferase inhibitors, which include derivatives like farnesyl thiosalicylic acid amide, have been under extensive research for their potential in anticancer therapy. These compounds target the enzyme farnesyl transferase, thereby inhibiting the farnesylation of target proteins, including Ras. This inhibition is thought to block Ras activation, leading to cell growth arrest. Although preclinical models showed promising potency against tumor cells, clinical outcomes have been less than anticipated. This discrepancy suggests that a deeper understanding of the molecular mechanisms involved and more targeted clinical trials may be necessary for these compounds to fulfill their therapeutic potential (Appels, Beijnen, & Schellens, 2005).
Quorum Sensing and Antimicrobial Properties
Farnesol and its derivatives, including farnesyl thiosalicylic acid amide, play a significant role in quorum sensing, particularly in Candida albicans. These compounds inhibit hyphae formation, contributing to their antimicrobial properties. Farnesol has been identified as a quorum sensing molecule (QSM) with potential biomedical applications beyond its antimicrobial action, such as in anti-cancer, anti-inflammatory, and anti-obesity therapies. The diversity of its applications underscores the therapeutic potential of farnesol and its derivatives in treating a wide range of conditions (Gupta, Sharma, Arora, Pruthi, & Poluri, 2019).
Modulation of Farnesyl Pyrophosphate Synthase
Farnesyl pyrophosphate synthase (FPPS) modulators, such as farnesyl thiosalicylic acid amide, have shown utility in treating diseases characterized by excessive bone resorption, including osteoporosis and cancer metastasis to bone. These compounds act by inhibiting FPPS, a key enzyme in the mevalonate pathway. The development of non-bisphosphonate FPPS inhibitors, including salicylic acid and quinoline derivatives, suggests potential for treating soft tissue diseases and expanding the therapeutic applications of FPPS modulators (Sun & McKenna, 2011).
Anti-biofilm and Synergistic Antimicrobial Effects
Farnesol's ability to inhibit biofilm formation and exhibit synergistic effects with conventional antimicrobials presents a promising strategy for addressing biofilm-associated infections. Its potential in enhancing the antimicrobial efficacy against drug-resistant organisms, when combined with nanotechnology to improve solubility and bioavailability, opens new avenues for developing effective antibiofilm therapies (Costa, Silva, & Amaral, 2021).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NOS/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H2,23,24)/b18-11+,19-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTMFRUGZMZCRD-CFBAGHHKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)N)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CSC1=CC=CC=C1C(=O)N)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Farnesyl Thiosalicylic Acid Amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





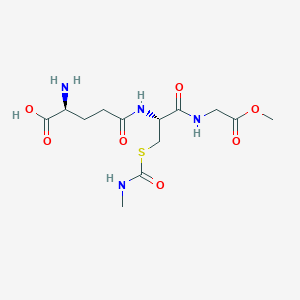


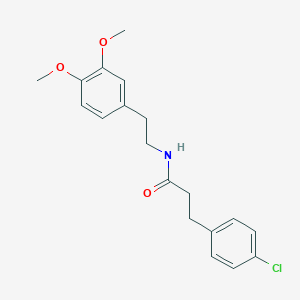
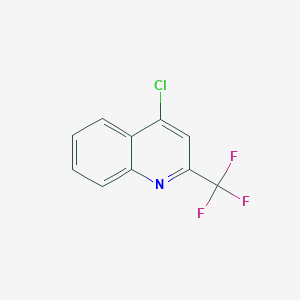
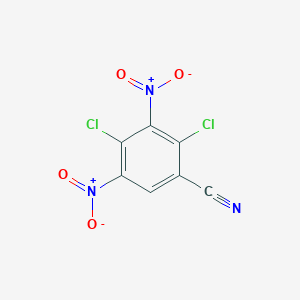
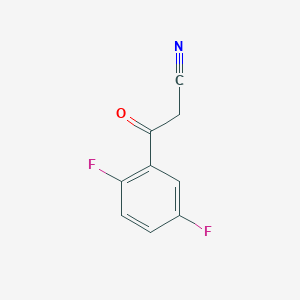
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
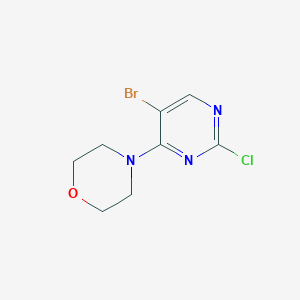
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)
